molecular formula C10H21ClN2O2 B1381162 tert-Butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hydrochloride CAS No. 1523606-21-4

tert-Butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hydrochloride

Cat. No.: B1381162
CAS No.: 1523606-21-4
M. Wt: 236.74 g/mol
InChI Key: MEKMYVUXVYVJJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hydrochloride is a chemical compound with the molecular formula C10H20N2O2·HCl. It is a solid substance that is typically stored in a refrigerator to maintain its stability. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hydrochloride involves several steps. One common method includes the reaction of tert-butyl carbamate with 3-methylazetidine in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and reaction time to achieve consistent product quality. The final product is then purified and crystallized to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: New compounds with substituted functional groups replacing the tert-butyl group.

Scientific Research Applications

tert-Butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride
  • tert-Butyl (2-methylazetidin-3-yl)carbamate hydrochloride

Uniqueness

tert-Butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hydrochloride is unique due to its specific structure, which includes a tert-butyl group and a 3-methylazetidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-7-10(4)5-11-6-10;/h11H,5-7H2,1-4H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKMYVUXVYVJJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)CNC(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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